
4-Phenylbutylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenebutanammonium Bromide is an organic compound with the chemical formula C10H16BrN. It is a white solid that is primarily used as a reagent in organic synthesis and chemical research . This compound is known for its stability and effectiveness in various chemical reactions.
Preparation Methods
Benzenebutanammonium Bromide is typically synthesized by reacting benzylic bromide compounds with butylamine under appropriate conditions . The reaction involves the nucleophilic substitution of the bromide ion with the amine group, resulting in the formation of the desired product. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Benzenebutanammonium Bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can be involved in oxidation-reduction reactions, although these are less common.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or other unsaturated compounds.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various bases for elimination reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenebutanammonium Bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenebutanammonium Bromide involves its role as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, thereby increasing the reaction rate and efficiency . The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Benzenebutanammonium Bromide can be compared with other quaternary ammonium compounds such as Tetrabutylammonium Bromide and Benzyltrimethylammonium Bromide . These compounds share similar properties and applications but differ in their specific chemical structures and reactivity. Benzenebutanammonium Bromide is unique due to its specific combination of a benzene ring and a butyl group, which imparts distinct chemical properties and reactivity.
Similar compounds include:
- Tetrabutylammonium Bromide
- Benzyltrimethylammonium Bromide
- Benzyltriethylammonium Bromide
These compounds are often used in similar applications but may offer different advantages depending on the specific requirements of the reaction or process.
Properties
Molecular Formula |
C10H16BrN |
|---|---|
Molecular Weight |
230.14 g/mol |
IUPAC Name |
4-phenylbutylazanium;bromide |
InChI |
InChI=1S/C10H15N.BrH/c11-9-5-4-8-10-6-2-1-3-7-10;/h1-3,6-7H,4-5,8-9,11H2;1H |
InChI Key |
QXIMNYDFEQNJNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC[NH3+].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl (1R,5S,6R)-6-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B11822899.png)
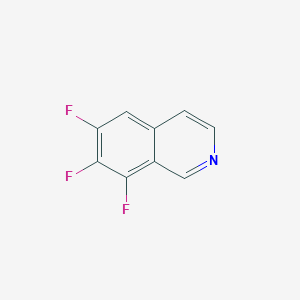

![(1S,4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B11822918.png)
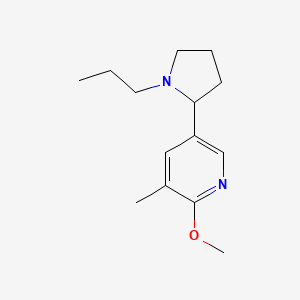

![3-[3-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B11822927.png)
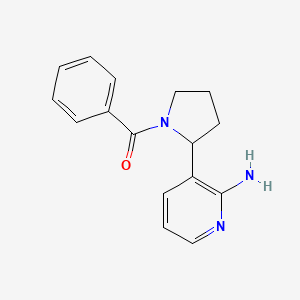
![N-[1-(benzenesulfonyl)-2,2,2-trifluoroethyl]methanimidoyl chloride](/img/structure/B11822946.png)
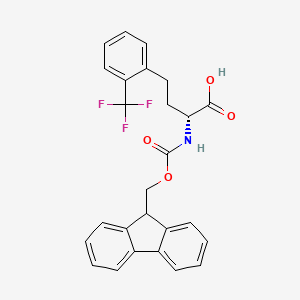

![2-{[(3-Bromophenyl)(methyl)oxo-lambda6-sulfanylidene]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B11822971.png)
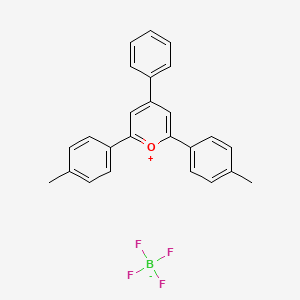
![4-{2-[1-(4-Bromophenyl)ethylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11822975.png)
